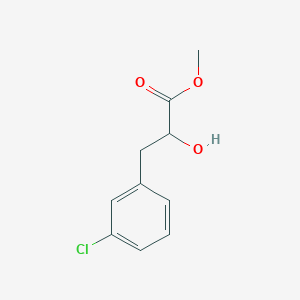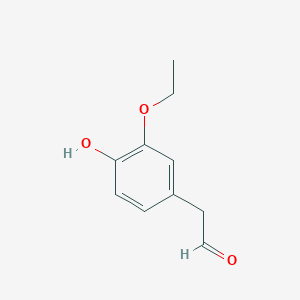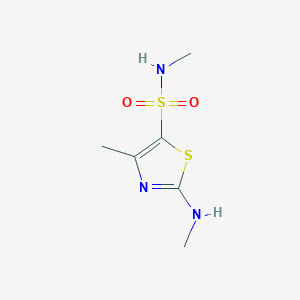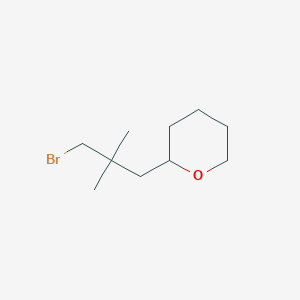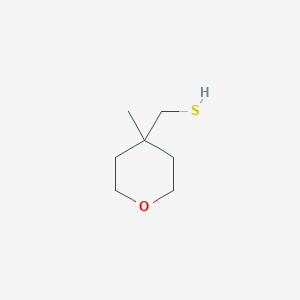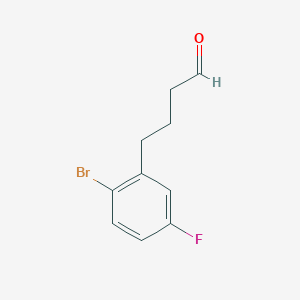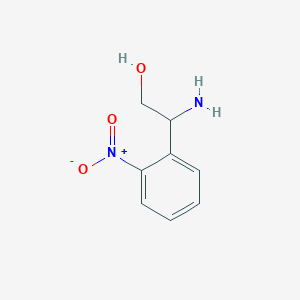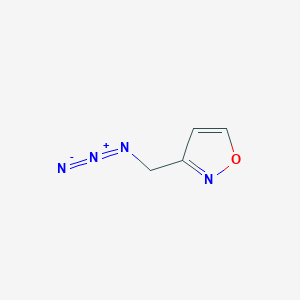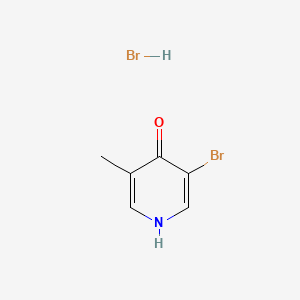
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines .
Applications De Recherche Scientifique
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-1,4-dihydropyridin-4-one
- 4-(Bromomethyl)pyridine hydrobromide
- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide
Uniqueness
3-Bromo-5-methyl-1,4-dihydropyridin-4-one hydrobromide is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C6H7Br2NO |
|---|---|
Poids moléculaire |
268.93 g/mol |
Nom IUPAC |
3-bromo-5-methyl-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H6BrNO.BrH/c1-4-2-8-3-5(7)6(4)9;/h2-3H,1H3,(H,8,9);1H |
Clé InChI |
PNXJAXUZJUINFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC=C(C1=O)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



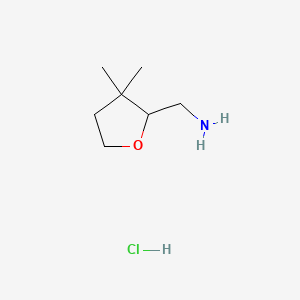
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
